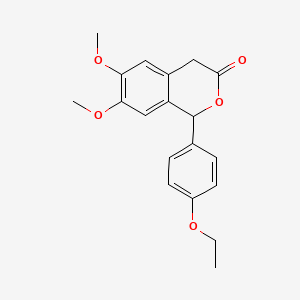![molecular formula C18H9ClN2 B5198268 9-chloroacenaphtho[1,2-b]quinoxaline CAS No. 62686-20-8](/img/structure/B5198268.png)
9-chloroacenaphtho[1,2-b]quinoxaline
Overview
Description
9-chloroacenaphtho[1,2-b]quinoxaline is a chemical compound that has been studied for its potential applications in various fields . It is a type of 9-arylacenaphtho[1,2-b]quinoxaline, which are compounds that have been researched for their anticancer properties . The rigid, planar disc-like framework of acenapthoquinoxalines allows them to intercalate to helical DNA via π–π stacking .
Synthesis Analysis
The synthesis of 9-arylacenaphtho[1,2-b]quinoxaline analogues, which includes this compound, has been achieved via a Suzuki coupling reaction . This reaction has been used to introduce various aryl groups to the core moiety, extending the π-conjugation and enhancing the fluorescence properties of these compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a rigid, planar disc-like framework . This structure allows the compound to intercalate to helical DNA via π–π stacking .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the Suzuki coupling reaction is a key step in the synthesis of 9-arylacenaphtho[1,2-b]quinoxaline analogues .Mechanism of Action
Target of Action
The primary targets of 9-chloroacenaphtho[1,2-b]quinoxaline are cancer cells in the human body . The compound exploits the powerful anticancer activity of the quinoxaline and acenaphthene moieties .
Mode of Action
This compound interacts with its targets through a process known as intercalation. The rigid, planar disc-like framework of acenapthoquinoxalines gives them the ability to intercalate to helical DNA via π–π stacking . This interaction results in changes in the DNA structure, which can lead to cell death .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to dna damage, which can trigger apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach its target sites effectively .
Result of Action
The result of this compound’s action is the death of cancer cells. The compound has been shown to have potent cytotoxic effects against various cancer cell lines, including human cervical cancer (HeLa), human breast cancer (MCF-7), and human brain cancer (U87MG) cells . Furthermore, the compound has been recognized as a fluorescent imaging agent, suggesting that it may also have applications in cancer diagnosis .
Future Directions
The future directions for research on 9-chloroacenaphtho[1,2-b]quinoxaline are likely to focus on further exploring its potential applications, particularly in the field of cancer therapeutics . The development of new synthetic strategies and methodologies to improve the properties of 9-arylacenaphtho[1,2-b]quinoxaline analogues may also be a focus of future research .
Biochemical Analysis
Biochemical Properties
9-chloroacenaphtho[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA through intercalation, which can affect DNA replication and transcription processes . Additionally, this compound exhibits binding interactions with certain proteins, potentially inhibiting or activating enzymatic activities . These interactions highlight the compound’s potential as a biochemical tool for studying molecular processes and as a therapeutic agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can impact gene expression by binding to DNA and interfering with transcription factors . These effects underscore the compound’s potential in cellular biology research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, such as DNA and proteins . The compound’s ability to intercalate into DNA strands disrupts the normal functioning of DNA replication and transcription . Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities . These molecular interactions provide insights into the compound’s potential as a therapeutic agent and a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings emphasize the need for careful dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound’s localization and accumulation within specific cellular compartments can influence its activity and function . These aspects are important for understanding the compound’s pharmacodynamics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, allows it to interact with DNA and influence gene expression
Properties
IUPAC Name |
9-chloroacenaphthyleno[1,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAAKLDKYUMFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Cl)N=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291657 | |
| Record name | 9-Chloroacenaphtho[1,2-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62686-20-8 | |
| Record name | 9-Chloroacenaphtho[1,2-b]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62686-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloroacenaphtho[1,2-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
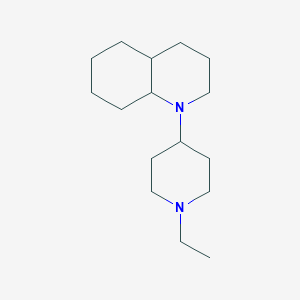
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5198198.png)
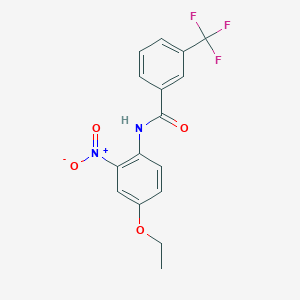
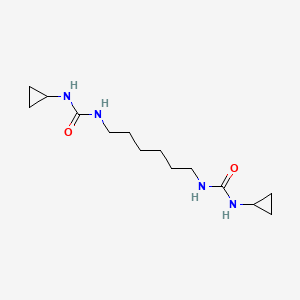
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B5198225.png)
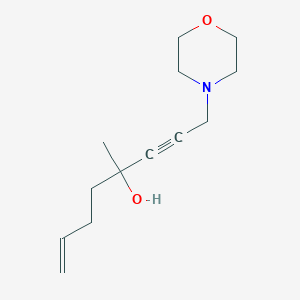
![4-[(2,4-dichlorophenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5198237.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5198244.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B5198252.png)
![1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene](/img/structure/B5198260.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5198273.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)
